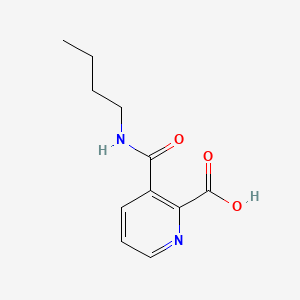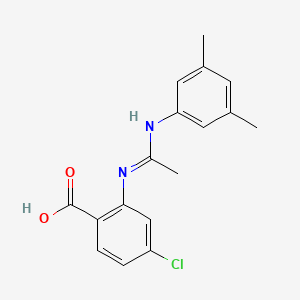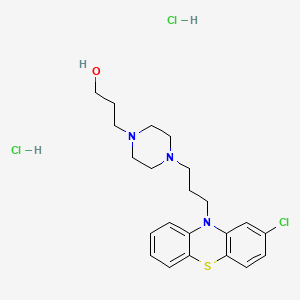
1-Piperazinepropanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinepropanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dihydrochloride is a chemical compound known for its diverse applications in various scientific fields. This compound is characterized by its complex structure, which includes a piperazine ring, a phenothiazine moiety, and a chlorinated aromatic ring. It is often used in research due to its unique chemical properties and potential therapeutic applications .
Preparation Methods
The synthesis of 1-Piperazinepropanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dihydrochloride involves several steps:
Synthetic Routes and Reaction Conditions: The compound is typically synthesized through a multi-step process that includes the reaction of 2-chloro-10-phenothiazine with a piperazine derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
1-Piperazinepropanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dihydrochloride undergoes various chemical reactions:
Types of Reactions: The compound can undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Piperazinepropanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a reagent in various organic synthesis reactions.
Biology: In biological research, it is studied for its potential effects on cellular processes and signaling pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antipsychotic or antidepressant agent.
Industry: In the industrial sector, it may be used in the development of new materials or as a component in chemical formulations.
Mechanism of Action
The mechanism of action of 1-Piperazinepropanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, inflammation, or cell proliferation.
Comparison with Similar Compounds
1-Piperazinepropanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dihydrochloride can be compared with other similar compounds:
Similar Compounds: Similar compounds include other phenothiazine derivatives such as chlorpromazine and fluphenazine.
Properties
CAS No. |
74038-03-2 |
|---|---|
Molecular Formula |
C22H30Cl3N3OS |
Molecular Weight |
490.9 g/mol |
IUPAC Name |
3-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C22H28ClN3OS.2ClH/c23-18-7-8-22-20(17-18)26(19-5-1-2-6-21(19)28-22)11-3-9-24-12-14-25(15-13-24)10-4-16-27;;/h1-2,5-8,17,27H,3-4,9-16H2;2*1H |
InChI Key |
KIIPVZSBRBRMPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCCO.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


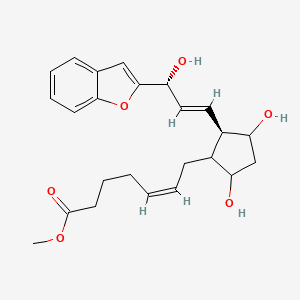
![(6AR-trans)-6A,7,8,10A-Tetrahydro-1-hydroxy-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-3-pentanoic acid](/img/structure/B14447126.png)
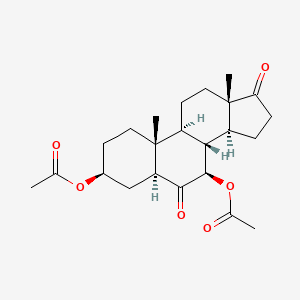
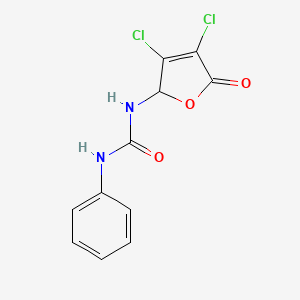
![1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole](/img/structure/B14447139.png)


![[(4-Ethenylbenzene-1-carbothioyl)sulfanyl]acetic acid](/img/structure/B14447153.png)

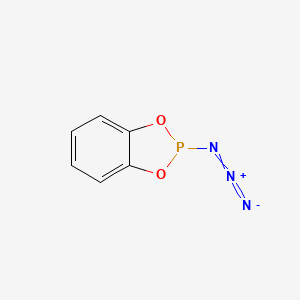
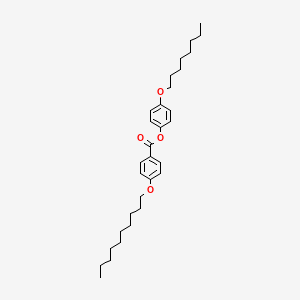
![4-Methyl-3-phenyl-2-[(E)-phenyldiazenyl]-4H-1,4-benzothiazine](/img/structure/B14447185.png)
